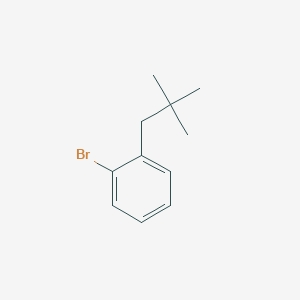

1-Bromo-2-(2,2-dimethylpropyl)benzene

Description

Significance of Aryl Halides as Synthetic Intermediates in Modern Organic Synthesis

Aryl halides are fundamental precursors in the construction of more complex molecular architectures. Their significance stems from their ability to participate in a wide range of chemical reactions, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds. chemistrylearner.comfiveable.me This reactivity makes them essential starting materials and intermediates in numerous industrial and academic applications, including the synthesis of pharmaceuticals, agrochemicals, polymers, and advanced materials. iitk.ac.infiveable.me

One of the most transformative applications of aryl halides is in metal-catalyzed cross-coupling reactions. chemistrylearner.com Nobel Prize-winning methodologies such as the Suzuki-Miyaura, Heck, and Negishi couplings utilize aryl halides to forge new bonds with remarkable precision and efficiency. fishersci.comyoutube.com These reactions have revolutionized molecular design, enabling the synthesis of complex targets, including blockbuster drugs like Losartan and Atorvastatin, which were previously difficult to access. fishersci.com Beyond cross-coupling, aryl halides are also key substrates in nucleophilic aromatic substitution reactions, especially when the aromatic ring is activated by electron-withdrawing groups. libretexts.org Their role as versatile intermediates continues to fuel innovation in synthetic organic chemistry, allowing chemists to devise more efficient and creative pathways to valuable molecules. routledge.com

Overview of Steric and Electronic Effects in Substituted Benzene (B151609) Systems

The reactivity of a substituted benzene ring is governed by the interplay of two primary factors: electronic effects and steric effects. libretexts.orgmsu.edu These effects determine not only how readily the ring reacts (reactivity) but also where on the ring subsequent reactions occur (regioselectivity). lumenlearning.com

Electronic Effects describe how a substituent alters the electron density of the aromatic ring. This influence is exerted through two main mechanisms:

Inductive Effect: This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between the substituent atom and the ring carbon. libretexts.orglibretexts.org Electronegative atoms like halogens, oxygen, and nitrogen pull electron density away from the ring (electron-withdrawing), deactivating it towards electrophilic attack. msu.edu Alkyl groups, conversely, donate electron density (electron-donating), activating the ring. libretexts.org

Resonance Effect: This effect involves the delocalization of electrons through the pi (π) system, occurring when a substituent has a p-orbital that can overlap with the p-orbitals of the aromatic ring. libretexts.orglibretexts.org Substituents with lone pairs (e.g., -OH, -NH2, halogens) can donate electron density to the ring via resonance (+R effect), while groups with π-bonds to electronegative atoms (e.g., -NO2, -C=O) withdraw electron density (-R effect). lumenlearning.comfiveable.me

Substituents are broadly classified as either "activating" (increasing the rate of reaction compared to benzene) or "deactivating" (decreasing the reaction rate). msu.edulumenlearning.com They also direct incoming electrophiles to specific positions: ortho, para, or meta. Most activating groups are ortho, para-directing, while most deactivating groups are meta-directing (halogens are a key exception, being deactivating yet ortho, para-directing). libretexts.orgaspirationsinstitute.com

Steric Effects relate to the physical size of the substituent. A large, bulky group can physically block access to adjacent positions on the ring, a phenomenon known as steric hindrance . libretexts.orgmasterorganicchemistry.com This is particularly significant for substituents in the ortho position. For example, a bulky group can hinder the approach of a reagent to the ortho positions, making reactions at those sites slower or preventing them altogether, even if they are electronically favored. libretexts.orgmasterorganicchemistry.com

| Substituent Type | Example Groups | Electronic Effect | Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| Strongly Activating | -NH2, -OH, -OR | Strong Electron Donating (Resonance) | Activates | Ortho, Para |

| Moderately Activating | -R (Alkyl) | Weak Electron Donating (Inductive) | Activates | Ortho, Para |

| Weakly Deactivating | -F, -Cl, -Br, -I | Electron Withdrawing (Inductive) > Donating (Resonance) | Deactivates | Ortho, Para |

| Moderately Deactivating | -C=O, -SO3H | Electron Withdrawing (Resonance & Inductive) | Deactivates | Meta |

| Strongly Deactivating | -NO2, -CF3 | Strong Electron Withdrawing (Resonance & Inductive) | Deactivates | Meta |

Unique Structural Features of 1-Bromo-2-(2,2-dimethylpropyl)benzene and Its Relevance to Chemical Reactivity Studies

This compound is an aryl halide characterized by a bromine atom on a benzene ring with a highly bulky neopentyl group (2,2-dimethylpropyl) situated at the adjacent (ortho) position. This specific substitution pattern makes it a compound of significant interest for investigating the competition between steric and electronic influences on chemical reactivity.

Structural Features:

Aryl Bromide: The presence of the carbon-bromine (C-Br) bond makes it a substrate for a wide variety of transformations, particularly palladium-catalyzed cross-coupling reactions. chemistrylearner.comfiveable.me

Ortho-Substitution: The neopentyl group is located directly next to the bromine atom.

Steric Hindrance: The neopentyl group is exceptionally bulky due to the quaternary carbon atom bonded to three methyl groups. This creates a sterically crowded environment around the bromine atom and the C1 and C2 positions of the benzene ring. libretexts.org This steric bulk can severely impede the approach of reagents, making standard reactions challenging. rsc.orglibretexts.org

Relevance to Reactivity Studies: The primary relevance of this compound lies in its use as a challenging substrate for developing new synthetic methods. rsc.org Its structure is ideal for testing the limits of catalytic systems designed to function in sterically demanding environments. rsc.orgorganic-chemistry.org For instance, successfully performing a Suzuki or Heck coupling on this molecule would demonstrate the high efficacy of a particular palladium catalyst and ligand system in overcoming severe steric hindrance. rsc.orgorganic-chemistry.org Research involving such sterically encumbered molecules is crucial for expanding the scope of modern synthetic reactions, making them applicable to a wider range of complex and highly substituted targets. rsc.orgorganic-chemistry.org

| Property | Value |

|---|---|

| Molecular Formula | C11H15Br chembk.com |

| Molar Mass | 227.14 g/mol chembk.com |

| Boiling Point (Predicted) | 246.1 ± 9.0 °C chembk.com |

| Density (Predicted) | 1.208 ± 0.06 g/cm3chembk.com |

| CAS Number | 33609-76-6 chembk.com |

Historical Development and Evolution of Synthetic Strategies for Analogous Organobromine Compounds

The synthesis of organobromine compounds has evolved significantly over the history of organic chemistry, driven by the need for more efficient, selective, and versatile methods.

Historical Methods: Historically, the most common method for preparing aryl bromides was through electrophilic aromatic substitution . wikipedia.org This involves treating an aromatic compound with elemental bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). wikipedia.org For a compound like this compound, this would theoretically involve the direct bromination of 2,2-dimethylpropylbenzene. libretexts.org However, such reactions often yield a mixture of ortho and para isomers, requiring separation. Another classical route is the Sandmeyer reaction , which converts an arylamine (e.g., 2-(2,2-dimethylpropyl)aniline) into the corresponding aryl bromide via a diazonium salt intermediate. orgsyn.org

Evolution and Modern Strategies: While classical methods remain useful, the demand for greater functional group tolerance and the ability to synthesize highly substituted, sterically hindered molecules has spurred the development of advanced synthetic strategies. The most significant evolution has been the rise of palladium-catalyzed cross-coupling reactions . fishersci.com Initially, these reactions were limited to less hindered substrates. However, the development of sophisticated phosphine (B1218219) ligands and, more recently, N-heterocyclic carbene (NHC) ligands, has dramatically expanded their scope. organic-chemistry.orgnih.gov These modern catalyst systems can effectively couple sterically crowded partners, such as ortho-disubstituted aryl halides, with high yields where older methods would fail. rsc.orgorganic-chemistry.org

Furthermore, research has expanded to include other transition metals, with iron-catalyzed cross-coupling emerging as a more cost-effective and environmentally benign alternative for certain transformations, including those involving sterically encumbered Grignard reagents. rsc.org The evolution of synthetic strategies reflects a continuous drive towards greater efficiency, selectivity, and the capacity to construct ever-more complex molecular architectures. routledge.commdpi.com

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(2,2-dimethylpropyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Br/c1-11(2,3)8-9-6-4-5-7-10(9)12/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOQVUNTVNFDKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Bromo 2 2,2 Dimethylpropyl Benzene

Precursor Synthesis and Functionalization Strategies

The initial step in synthesizing 1-bromo-2-(2,2-dimethylpropyl)benzene involves the formation of a benzene (B151609) ring substituted with a 2,2-dimethylpropyl (neopentyl) group. This precursor is key to directing the subsequent bromination to the desired ortho position.

Synthesis of 2,2-Dimethylpropyl-Substituted Benzene Precursors

The most common precursor is neopentylbenzene (B92466), also known as (2,2-dimethylpropyl)benzene. nist.gov This compound is typically synthesized via Friedel-Crafts alkylation of benzene. However, direct alkylation with neopentyl chloride is prone to carbocation rearrangement, leading to undesired byproducts. A common strategy to circumvent this is to use a precursor that generates the neopentyl carbocation or a related electrophile under conditions that minimize rearrangement.

One effective method involves the Friedel-Crafts acylation of benzene with pivaloyl chloride (2,2-dimethylpropanoyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction forms 2,2-dimethyl-1-phenylpropan-1-one. The ketone is then reduced to the corresponding alkane, neopentylbenzene, through methods like the Clemmensen or Wolff-Kishner reduction. This two-step process ensures the integrity of the neopentyl group on the benzene ring. masterorganicchemistry.com

Regioselective Introduction of the Bromine Moiety

With neopentylbenzene as the substrate, the next critical step is the regioselective introduction of a bromine atom at the ortho position. The neopentyl group is an ortho-, para-director. Due to the steric bulk of the neopentyl group, the para-substituted product is generally favored in electrophilic aromatic substitution reactions. Therefore, achieving high ortho-selectivity requires specific strategies to overcome this steric hindrance.

One approach involves the use of directing groups or specialized catalytic systems that favor ortho-bromination. For instance, a temporary functional group can be introduced at a position that subsequently directs bromination to the adjacent carbon before being removed.

Electrophilic Aromatic Bromination Techniques

Electrophilic aromatic bromination is a fundamental reaction for introducing a bromine atom onto an aromatic ring. pressbooks.pub For the synthesis of this compound, controlling the regioselectivity of this reaction is paramount.

Direct Bromination Approaches and Regioselectivity Control

Direct bromination of neopentylbenzene with molecular bromine (Br₂) and a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) typically yields a mixture of ortho and para isomers, with the para isomer being the major product. masterorganicchemistry.com The reaction proceeds through the formation of a highly electrophilic bromine species, which is then attacked by the electron-rich benzene ring. youtube.com

To enhance the yield of the ortho isomer, reaction conditions can be optimized. For instance, lowering the reaction temperature can sometimes increase the proportion of the ortho product, as the transition state leading to the ortho isomer may have a lower activation enthalpy but a more negative activation entropy compared to the para pathway.

Recent computational studies using density functional theory (DFT) have provided deeper insights into the mechanism of electrophilic aromatic bromination, suggesting that the reaction may proceed through an addition-elimination pathway rather than the classically proposed Wheland intermediate. chemistryworld.comrsc.org This understanding can aid in the rational design of reaction conditions to favor specific isomers.

Catalytic Systems for Enhanced Ortho-Bromination

To overcome the inherent preference for para-bromination, various catalytic systems have been developed to enhance ortho-selectivity. These systems often involve the use of a catalyst that can coordinate with the substrate in a way that directs the electrophile to the ortho position.

For example, catalysts containing bulky ligands or those that can form a temporary covalent bond with a substituent on the benzene ring can effectively block the para position and steer the incoming electrophile to the ortho position. While specific examples for neopentylbenzene are not extensively documented in readily available literature, general principles of ortho-selective halogenation can be applied. For instance, certain zeolites and modified clay catalysts have shown shape-selectivity in the bromination of other alkylbenzenes, favoring the formation of the para-isomer, but highlighting the potential for catalyst-controlled regioselectivity. google.comnih.gov

Another strategy involves the use of a directing group. For instance, if a suitable functional group can be installed ortho to the desired bromination site, it can direct the bromine atom to that position. This often involves a more complex multi-step synthesis. youtube.com

| Catalyst System | Predominant Isomer | Notes |

| Br₂/FeBr₃ | Para | Standard conditions for electrophilic bromination. Mixture of isomers formed. |

| N-Bromosuccinimide (NBS) | Para | Milder brominating agent, often used for activated rings. nih.gov |

| Rh(III)-catalyzed C-H activation | Ortho | Provides high ortho-selectivity for certain aromatic compounds. organic-chemistry.org |

Friedel-Crafts Alkylation Routes for Substituted Benzene Frameworks

The Friedel-Crafts reaction is a cornerstone of synthetic organic chemistry for the alkylation and acylation of aromatic rings. mt.comlibretexts.org In the context of synthesizing this compound, this reaction can be employed in different ways.

As mentioned earlier, Friedel-Crafts acylation followed by reduction is a reliable method to produce the neopentylbenzene precursor. libretexts.org Direct Friedel-Crafts alkylation of benzene with neopentyl chloride and a Lewis acid catalyst is generally avoided due to the propensity of the initially formed primary carbocation to rearrange to a more stable tertiary carbocation, leading to the formation of (1,1-dimethylpropyl)benzene as a significant byproduct. libretexts.org

An alternative synthetic route could involve the Friedel-Crafts alkylation of bromobenzene (B47551) with a suitable neopentyl precursor. However, this approach presents its own challenges. The bromine atom is a deactivating group, making the Friedel-Crafts reaction slower. It is also an ortho-, para-director, which would lead to a mixture of this compound and 1-bromo-4-(2,2-dimethylpropyl)benzene. Separating these isomers would be necessary.

The choice of the specific Friedel-Crafts route depends on the desired purity of the final product and the feasibility of separating isomeric mixtures. Often, a multi-step synthesis that allows for precise control over the introduction of each substituent is preferred for obtaining a single, pure isomer of a polysubstituted benzene. libretexts.orgpressbooks.pub

| Reagents | Product | Key Considerations |

| Benzene, Pivaloyl chloride, AlCl₃; then H₂/Pd or Zn(Hg)/HCl | Neopentylbenzene | Avoids carbocation rearrangement. |

| Benzene, Neopentyl chloride, AlCl₃ | Mixture including (1,1-dimethylpropyl)benzene | Prone to carbocation rearrangement. libretexts.org |

| Bromobenzene, Neopentyl chloride, AlCl₃ | Mixture of ortho and para isomers | Bromine is deactivating but ortho-, para-directing. |

Mechanistic Considerations of Alkylation with 2,2-Dimethylpropyl Precursors

The synthesis of this compound via classical electrophilic aromatic substitution, such as the Friedel-Crafts alkylation, is fraught with mechanistic complexities. uomustansiriyah.edu.iqyoutube.com The primary challenge stems from the behavior of the alkylating agent, a 2,2-dimethylpropyl (neopentyl) precursor, under typical Friedel-Crafts conditions. The reaction is initiated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which facilitates the formation of a carbocation from an alkyl halide. uomustansiriyah.edu.iqquora.com

When a neopentyl halide (e.g., 1-chloro-2,2-dimethylpropane) is used, the Lewis acid helps to abstract the halide, leading to the formation of a primary carbocation. stackexchange.comyoutube.com This primary neopentyl carbocation is highly unstable and prone to rapid rearrangement to a more stable carbocation. youtube.comquora.com The rearrangement occurs via a Wagner-Meerwein 1,2-methyl shift, where a methyl group from the quaternary carbon migrates to the adjacent carbocationic center. This process transforms the unstable primary carbocation into a much more stable tertiary carbocation (the tert-pentyl cation).

This rearranged tertiary carbocation then acts as the electrophile, attacking the bromobenzene ring. Consequently, the major product is not the desired this compound but rather the isomer resulting from the rearranged electrophile, such as 1-bromo-2-(1,1-dimethylpropyl)benzene. This inherent tendency for carbocation rearrangement is a significant hurdle in the direct alkylation pathway. stackexchange.comquora.com

Mitigation of Carbocation Rearrangements in Alkylation Reactions

Overcoming the carbocation rearrangement is critical to successfully synthesizing the target compound through direct alkylation. Several strategies can be employed to minimize or prevent the formation of the rearranged product.

One of the most effective methods is to modify the reaction conditions to disfavor the formation of a discrete, long-lived carbocation. quora.com Key parameters that influence the extent of rearrangement include:

Temperature: Conducting the reaction at very low temperatures can minimize the activation energy available for the rearrangement process. quora.com

Lewis Acid Choice: Using a milder Lewis acid catalyst can reduce the propensity for full carbocation formation. quora.com Strong Lewis acids like AlCl₃ readily generate carbocations, whereas weaker ones may promote a reaction pathway that has more Sₙ2-like character, where the aromatic ring attacks the alkyl halide-Lewis acid complex before a free carbocation can rearrange. stackexchange.com

Catalyst System: The use of certain catalytic systems, such as iron-exchanged zeolites (FeY), has been investigated for Friedel-Crafts alkylations. researchgate.net These solid acid catalysts can offer shape selectivity and a different reaction environment within their pores, potentially influencing the lifetime and reactivity of the carbocation intermediates. researchgate.net

An alternative, classical approach to circumventing rearrangement in Friedel-Crafts reactions is to use an acylation-reduction sequence. youtube.com One could perform a Friedel-Crafts acylation on bromobenzene with pivaloyl chloride ((CH₃)₃CCOCl) and a Lewis acid. This reaction proceeds without rearrangement to form 2-bromo-2',2'-dimethylpropiophenone. The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen (zinc-mercury amalgam and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction, yielding this compound. youtube.com

Table 1: Influence of Reaction Conditions on Friedel-Crafts Alkylation

| Parameter | Condition to Promote Desired Product | Rationale |

|---|---|---|

| Temperature | Low Temperature | Reduces the kinetic favorability of the carbocation rearrangement pathway. quora.com |

| Lewis Acid | Milder Lewis Acid (e.g., FeCl₃ vs. AlCl₃) | Decreases the tendency to form a free, long-lived carbocation, thereby reducing the opportunity for rearrangement. quora.com |

| Alternative Pathway | Acylation-Reduction | The acylium ion intermediate in Friedel-Crafts acylation is stable and does not rearrange. youtube.com |

Electrochemical Synthesis Pathways for Aryl Bromides

Electrochemical methods offer an alternative to traditional chemical reagents for halogenation and C-C bond formation, often providing greater control and milder reaction conditions.

Controlled Electrochemical Bromination of Aromatic Substrates

Electrochemical bromination provides a method for generating the brominating agent in situ, avoiding the direct handling of hazardous liquid bromine. In this process, a bromide salt (e.g., tetrabutylammonium (B224687) bromide) is used as both the electrolyte and the bromine source. rsc.org At the anode, bromide ions are oxidized to generate bromine (Br₂) or a related electrophilic species.

The electrochemically generated bromine can then react with the aromatic substrate, (2,2-dimethylpropyl)benzene, via the standard electrophilic aromatic substitution mechanism. rsc.orgpressbooks.pub The key advantage of the electrochemical approach is the precise control over the reaction. By carefully regulating the cell potential, current density, and reaction time, the rate of bromine generation can be managed. This control can help to prevent over-bromination and may improve the regioselectivity of the reaction, favoring the formation of the desired ortho-isomer over the para-isomer, although a mixture is still likely. The choice of solvent and electrode material also plays a crucial role in the efficiency and outcome of the reaction. rsc.org

Reduction of Halogenated Precursors to Introduce the Alkyl Group

Electrochemical reduction offers a pathway for forming carbon-carbon bonds by activating a carbon-halogen bond. acs.orgresearchgate.net A plausible strategy for synthesizing the target compound could involve the electrochemical reduction of a dihalogenated precursor, such as 1-bromo-2-(halomethyl)benzene.

In this hypothetical pathway, the dihalide would be reduced at the cathode. The electrochemical reduction of an organic halide typically proceeds via a one- or two-electron transfer, generating a radical anion or a carbanion intermediate. researchgate.net This highly reactive species could then be trapped by an appropriate electrophile. For instance, the electrochemically generated 2-bromobenzyl anion could potentially react with a neopentyl halide. However, such cross-coupling reactions can be complex.

A more direct application involves the reductive dehalogenation of a precursor that already contains the necessary carbon skeleton. For example, a molecule like 1-bromo-2-(1-bromo-2,2-dimethylpropyl)benzene could be selectively dehalogenated at the benzylic position through controlled-potential electrolysis. The carbon-halogen bond at the benzylic position is typically easier to reduce than the one on the aromatic ring. nih.govresearchgate.net This selective reduction would yield the final product, this compound. Studies on the electrochemical reduction of halogenated alkanes show that the ease of reduction follows the order I > Br > Cl, and is influenced by the molecular structure. nih.gov

Emerging and Innovative Synthetic Approaches for Complex Aromatic Systems

Modern synthetic chemistry is increasingly turning to novel technologies to address the limitations of traditional batch processing, particularly for reactions that are hazardous or difficult to control.

Flow Chemistry Methodologies in Halogenated Arene Synthesis

Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, presents significant advantages for the synthesis of halogenated arenes. nih.govnih.gov This methodology is particularly well-suited for halogenation reactions, which are often highly exothermic and involve hazardous reagents like elemental halogens. nih.govresearchgate.net

The key benefits of applying flow chemistry to a synthesis like the bromination of (2,2-dimethylpropyl)benzene include:

Enhanced Safety: The small internal volume of a flow reactor means that only a tiny amount of any hazardous material or reactive intermediate is present at any given moment, drastically reducing the risks associated with thermal runaways or accidental release. vapourtec.com

Superior Heat Transfer: Microreactors have a very high surface-area-to-volume ratio, allowing for extremely efficient and rapid heat dissipation. beilstein-journals.org This enables precise temperature control, which is critical for minimizing side reactions and improving selectivity in exothermic processes like bromination. nih.gov

Improved Mass Transfer and Mixing: Rapid and efficient mixing of reagents is achieved in flow reactors, leading to more homogeneous reaction conditions and improved reproducibility compared to batch reactors, where concentration and temperature gradients can occur. nih.govbeilstein-journals.org

Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer period or by "numbering-up" (running multiple reactors in parallel), which is more straightforward than scaling up batch reactors. vapourtec.com

These features make flow chemistry a powerful tool for optimizing the synthesis of complex aromatic systems like this compound, offering the potential for higher yields, better selectivity, and a safer, more controlled manufacturing process. researchgate.net

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Advantage | Primary Challenge |

|---|---|---|

| Friedel-Crafts Alkylation | Direct C-C bond formation | Carbocation rearrangement leading to isomeric products. quora.com |

| Electrochemical Bromination | In situ reagent generation, high control. | Achieving high regioselectivity (ortho vs. para). |

| Flow Chemistry Synthesis | Enhanced safety, precise control of parameters, scalability. nih.govvapourtec.com | Initial investment in specialized equipment. |

Photoredox Catalysis for Aromatic Functionalization

Visible-light photoredox catalysis has revolutionized the field of organic synthesis by enabling a wide array of transformations to proceed under mild and environmentally benign conditions. nih.gov This methodology relies on the ability of a photocatalyst to absorb visible light and, in its excited state, initiate single-electron transfer (SET) processes with organic substrates. This generates highly reactive radical intermediates that can participate in bond-forming reactions that are often difficult to achieve through traditional thermal methods. nih.gov The application of photoredox catalysis to the functionalization of aromatic C-H bonds offers a direct and atom-economical approach to complex aromatic molecules. nih.gov

Two plausible photoredox-catalyzed strategies can be envisioned for the synthesis of this compound: the regioselective bromination of a neopentylbenzene precursor and the C-H neopentylation of a bromobenzene precursor.

Regioselective Bromination of Neopentylbenzene

One potential pathway to the target molecule is the direct bromination of neopentylbenzene. Photoredox catalysis has been successfully employed for the bromination of arenes using various bromine sources under mild conditions. For instance, N-bromosuccinimide (NBS) can be activated by an organic dye photocatalyst like erythrosine B under visible light irradiation. nih.gov This method promotes an electrophilic aromatic substitution pathway while suppressing competing radical bromination at benzylic positions. nih.gov The regioselectivity of this reaction on an arene bearing a bulky, non-directing alkyl group like neopentyl would be a critical factor. Typically, electrophilic aromatic substitution on alkylbenzenes favors the ortho and para positions. The sterically demanding neopentyl group would be expected to heavily favor para substitution, making the synthesis of the ortho isomer challenging. However, specific catalyst systems or the use of directing groups could potentially influence the regiochemical outcome.

C-H Neopentylation of Bromobenzene

An alternative and more direct approach involves the introduction of a neopentyl group at the ortho position of bromobenzene through a C-H functionalization reaction. This strategy relies on the generation of a neopentyl radical, which then adds to the aromatic ring. Photoredox catalysis offers several methods for the generation of alkyl radicals from readily available precursors. nih.gov

One common method for generating alkyl radicals is from the corresponding alkyl bromides or iodides. nih.gov However, the reduction potentials of non-activated alkyl bromides are often highly negative, making their direct reduction by common photocatalysts thermodynamically challenging. nih.gov A more viable approach for generating a neopentyl radical could be through the decarboxylation of a suitable carboxylic acid precursor, such as 3,3-dimethylbutanoic acid. The in-situ formation of a redox-active ester from the carboxylic acid can facilitate a SET process with an excited photocatalyst, leading to the formation of the desired alkyl radical after the loss of carbon dioxide. nih.govbeilstein-journals.org

Once the neopentyl radical is generated, its addition to bromobenzene would proceed via a Minisci-type reaction. This reaction typically involves the addition of a nucleophilic radical to an electron-deficient aromatic ring. While bromobenzene is not strongly electron-deficient, the use of highly reactive radicals and appropriate catalytic systems can facilitate this transformation. Achieving ortho-selectivity in such a reaction would be a significant challenge and may require the use of a directing group or a dual catalytic system where a transition metal catalyst controls the regioselectivity of the C-C bond formation.

Detailed Research Findings

While a direct, documented photoredox synthesis of this compound is not prominent in the literature, we can infer potential reaction conditions from analogous transformations. The following tables present data from related photoredox-catalyzed aromatic functionalization reactions that inform the proposed synthetic routes.

Table 1: Representative Photoredox-Catalyzed Aromatic Bromination

This table showcases typical conditions for the photoredox-catalyzed bromination of arenes. The choice of photocatalyst, bromine source, and solvent are critical for achieving high yields and selectivity. For a substrate like neopentylbenzene, optimization would be necessary to favor the formation of the desired ortho isomer over the sterically favored para product.

| Substrate | Photocatalyst | Bromine Source | Solvent | Light Source | Yield (%) | Reference |

| 4-tert-Butylphenol | Erythrosine B | NBS | CH3CN | White LED | 82 | nih.gov |

| Anisole | Ru(bpy)3Cl2 | CBr4 | CH3CN | Blue LED | 95 (para) | Not directly in results |

| 1,3,5-Trimethoxybenzene | Rose Bengal | NBS | CH3CN | Green LED | 99 | Not directly in results |

This is an interactive table. Users can sort data by column headers.

Table 2: Representative Photoredox-Catalyzed Generation and Coupling of Alkyl Radicals

This table provides examples of the generation of alkyl radicals from various precursors and their subsequent use in C-C bond-forming reactions with aromatic systems. These examples highlight the feasibility of using carboxylic acids as radical precursors under mild photoredox conditions. The key challenge for the synthesis of the target compound would be to direct the bulky neopentyl radical to the ortho position of bromobenzene.

| Radical Precursor | Aromatic Coupling Partner | Photocatalyst | Additive/Co-catalyst | Solvent | Light Source | Yield (%) | Reference |

| Adamantane-1-carboxylic acid | Acrylonitrile | Ru(bpy)3(PF6)2 | - | DMSO | Visible | 85 | nih.gov |

| Cyclohexanecarboxylic acid | 1,1-Diphenylethylene | Ir(ppy)3 | PPh3 | Dioxane | Blue LED | 75 | beilstein-journals.org |

| 4-Fluorobenzoic acid | Styrene | Ir(ppy)3 | DMDC | DCE | Blue LED | 81 | nih.gov |

This is an interactive table. Users can sort data by column headers.

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 2 2,2 Dimethylpropyl Benzene

Reactivity Profile of the Aryl C-Br Bond

The carbon-bromine (C-Br) bond on the aromatic ring is central to many potential transformations of this molecule. Its reactivity is substantially different from that of a C-Br bond in an aliphatic compound due to its attachment to an sp²-hybridized carbon of the benzene (B151609) ring.

Nucleophilic aromatic substitution (SNAr) is a reaction class where a nucleophile displaces a leaving group on an aromatic ring. byjus.com However, these reactions generally require the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. byjus.comyoutube.comlibretexts.org These activating groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.comlibretexts.org

1-Bromo-2-(2,2-dimethylpropyl)benzene lacks the necessary electronic activation for a conventional SNAr reaction. The molecule does not possess any strong electron-withdrawing groups. On the contrary, the 2,2-dimethylpropyl substituent is an electron-donating group, which increases the electron density of the ring and would destabilize the anionic intermediate required for the SNAr mechanism. Consequently, the direct displacement of the bromine atom by common nucleophiles via the addition-elimination SNAr pathway is considered highly unfavorable under standard conditions.

While alternative pathways for nucleophilic substitution exist, such as those involving benzyne (B1209423) intermediates under the influence of extremely strong bases, the typical SNAr mechanism is not a viable reaction pathway for this compound. youtube.com

The bromine atom has a dual electronic influence on the aromatic ring, affecting its reactivity in electrophilic aromatic substitution (EAS) reactions. stackexchange.com

Inductive Effect (-I): Bromine is highly electronegative, and it withdraws electron density from the aromatic ring through the sigma bond. This inductive effect is strong and deactivates the entire ring, making it less reactive towards electrophiles compared to unsubstituted benzene. stackexchange.comlibretexts.org

Resonance Effect (+R): The bromine atom possesses lone pairs of electrons in its p-orbitals, which can overlap with the π-system of the benzene ring. This resonance effect donates electron density into the ring, particularly at the ortho and para positions. stackexchange.com

Influence of the 2,2-Dimethylpropyl Group on Reaction Pathways

The 2,2-dimethylpropyl (neopentyl) group significantly shapes the reactivity of the molecule through its steric bulk, electronic nature, and conformational properties.

The most prominent feature of the 2,2-dimethylpropyl group is its significant steric bulk. This spatial size plays a critical role in determining the site of electrophilic attack (regioselectivity). numberanalytics.com Bulky substituents on an aromatic ring hinder the approach of reagents to the adjacent (ortho) positions. numberanalytics.comyoutube.com

In this compound, the neopentyl group at C2 and the bromine atom at C1 are both ortho, para-directors. However, the immense size of the neopentyl group will strongly disfavor electrophilic attack at the C3 position, which is ortho to the bromine and meta to the neopentyl group, and especially at the C6 position, which is ortho to both substituents. The primary site for electrophilic attack is therefore expected to be the C4 position, which is para to the bromine atom and relatively less sterically hindered.

| EAS Reaction | Reagents | Predicted Major Product Position | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro | The C4 position is para to the Br director and sterically accessible. The C6 position is strongly hindered by the adjacent neopentyl group. |

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | 4-Bromo | Similar to nitration, steric hindrance from the neopentyl group directs the incoming electrophile to the less crowded C4 position. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely 4-Acyl | This reaction is particularly sensitive to steric hindrance due to the bulky acylium ion electrophile, strongly favoring the para position. |

Alkyl groups, including the 2,2-dimethylpropyl group, are electron-donating through an inductive effect (+I). ncert.nic.in This effect arises from the polarization of the sigma bond between the alkyl carbon and the sp² carbon of the aromatic ring. The neopentyl group pushes electron density into the ring, making it more nucleophilic and thus activating it towards electrophilic aromatic substitution. ncert.nic.in

The single bond connecting the neopentyl group to the benzene ring allows for rotation. However, due to the steric bulk of the tert-butyl moiety within the neopentyl group and the presence of the adjacent bromine atom, this rotation is not entirely free. The molecule will preferentially adopt conformations that minimize the steric repulsion between the substituents.

Organometallic Cross-Coupling Reactions of Aryl Bromides

Organometallic cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the precise construction of complex molecular architectures from simpler precursors. nih.gov For substrates like this compound, these reactions provide a powerful avenue for derivatization. The general form of such a reaction involves an organic halide (R-X) and an organometallic reagent (R'-M), which are coupled in the presence of a metal catalyst to form a new R-R' bond. nih.gov Palladium complexes are the most common catalysts for these transformations. scispace.com

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming C-C bonds. acs.org These reactions typically proceed through a common catalytic cycle involving three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. researchgate.netcymitquimica.comnih.gov The presence of the bulky neopentyl group ortho to the bromine in this compound significantly hinders these steps, particularly the initial oxidative addition, requiring specialized catalysts and conditions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. researchgate.netcymitquimica.com It is widely used due to the stability and low toxicity of the boron reagents. cymitquimica.com For sterically hindered aryl bromides, the reaction requires robust catalytic systems capable of overcoming the steric hindrance. nih.govresearchgate.net

Heck Reaction: The Heck reaction forms a substituted alkene by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. nih.govvirginia.edu It was one of the first examples of a C-C bond-forming reaction shown to proceed via a Pd(0)/Pd(II) cycle. nih.gov The reaction's success with hindered substrates is highly dependent on the catalyst system. virginia.edu

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide. researchgate.netsustech.edu.cn Organozinc reagents are more reactive than their boron or tin counterparts, which can lead to faster reaction times. researchgate.net This increased reactivity can be advantageous for challenging substrates, though it also brings a higher sensitivity to air and moisture. researchgate.net Effective catalysts have been developed for the Negishi coupling of sterically demanding aryl bromides with secondary alkylzinc halides. ncert.nic.in

Sonogashira Coupling: The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne. organic-chemistry.orgbyjus.com The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and can often be carried out under mild conditions. organic-chemistry.orgmasterorganicchemistry.com Variations that are copper-free have also been developed to avoid potential issues with homocoupling of the alkyne. masterorganicchemistry.com

Stille Coupling: The Stille reaction couples an organotin reagent (organostannane) with an sp²-hybridized organohalide. scispace.comacs.org A key advantage of this reaction is the stability of organostannanes to air and moisture. acs.org However, the high toxicity of tin compounds is a significant drawback. scispace.comacs.org The reaction is versatile, but like other cross-couplings, it requires effective ligands to couple hindered partners. nih.gov

| Reaction Name | Coupling Partner | Key Features and Challenges for Hindered Substrates |

|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagents (R-B(OH)₂) | Mild conditions, low toxicity of reagents. cymitquimica.comresearchgate.net Requires bulky, electron-rich ligands for hindered aryl bromides. nih.gov |

| Heck Reaction | Alkenes | Forms substituted alkenes. nih.gov Can have issues with regioselectivity. Phosphine-free catalysts have been developed. virginia.edu |

| Negishi Coupling | Organozinc Reagents (R-ZnX) | High reactivity of organozinc reagent. researchgate.net Useful for hindered substrates but reagents are moisture-sensitive. researchgate.netncert.nic.in |

| Sonogashira Coupling | Terminal Alkynes | Forms arylalkynes under mild conditions. organic-chemistry.org Often uses a Cu(I) co-catalyst, though copper-free versions exist. masterorganicchemistry.com |

| Stille Coupling | Organotin Reagents (R-SnR'₃) | Reagents are stable but toxic. scispace.comacs.org Additives like Cu(I) can accelerate the reaction for difficult couplings. nih.gov |

Long before the dominance of palladium, copper-catalyzed reactions, such as the Ullmann condensation, were used for forming carbon-heteroatom bonds. These methods have seen a resurgence as a more economical alternative to palladium-based systems. nist.gov Copper-mediated couplings are particularly effective for forming C-N, C-O, and C-S bonds from aryl halides. nist.gov

For example, a copper(II)-catalyzed C-O cross-coupling reaction between aryl bromides and aliphatic diols has been developed, which proceeds efficiently in the absence of specialized ligands. nist.gov Similarly, copper-catalyzed methods can facilitate the synthesis of complex nitrogen-containing heterocycles through domino C-N cross-coupling reactions, addressing the low reactivity often observed with bromo precursors in other systems. The mechanism of these reactions is complex and distinct from palladium catalysis, often proposed to involve Cu(I)/Cu(III) catalytic cycles or radical pathways.

A more recent evolution in cross-coupling chemistry is the direct functionalization of C-H bonds, which circumvents the need to pre-functionalize one of the coupling partners (e.g., as an organoboron or organozinc reagent). In a direct arylation reaction, an aryl halide like this compound can be coupled directly with a simple arene. This approach is highly atom-economical but presents significant challenges in controlling regioselectivity and preventing homocoupling.

Recent advances have demonstrated that synergistic catalytic systems, for instance using a combination of silver and palladium catalysts, can achieve the direct arylation of simple arenes with aryl bromides without the need for directing groups. In such systems, one metal complex (e.g., silver) is responsible for cleaving the C-H bond, while the other (palladium) facilitates the C-C bond formation. These methods represent a frontier in catalysis, offering more sustainable routes to biaryl compounds.

The successful cross-coupling of sterically hindered substrates like this compound is critically dependent on the catalyst system, and particularly on the nature of the ligand coordinated to the palladium center. For substrates with bulky ortho-substituents, standard catalysts like Pd(PPh₃)₄ are often slow or completely ineffective because the sterically congested environment inhibits the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov

To overcome this, significant research has focused on the rational design of ligands that can accelerate these rate-limiting steps. Key strategies in ligand design include:

Increasing Steric Bulk: The use of bulky ligands, such as those containing tert-butyl or cyclohexyl groups on the phosphorus atom, promotes the reductive elimination step, which is often the rate-determining step for aryl bromides.

Increasing Electron-Donating Ability: Electron-rich phosphine (B1218219) ligands make the palladium center more nucleophilic, which accelerates the rate of oxidative addition of the aryl halide.

Biaryl Phosphine Ligands: A major breakthrough was the development of bulky and electron-rich biaryl phosphine ligands (e.g., Buchwald-type ligands). These ligands are designed with a specific three-dimensional structure that creates a coordinatively unsaturated and highly reactive palladium center, facilitating reactions with even tetra-ortho-substituted biaryls. nih.gov

Kinetic analyses have been instrumental in guiding ligand development. By identifying the rate-determining step for a particular substrate class, ligands can be rationally modified to accelerate that specific transformation.

| Ligand Class | Examples | Key Features for Hindered Substrates |

|---|---|---|

| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating and sterically demanding; promotes oxidative addition and reductive elimination. nih.gov |

| Biaryl(dialkyl)phosphines | t-BuXPhos, RuPhos | Combines a bulky biaryl backbone with electron-rich dialkylphosphine moiety to accelerate key catalytic steps. |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable bonds to palladium, creating robust catalysts for challenging couplings. sustech.edu.cn |

Functionalization and Transformation of the Alkyl Moiety

While the aryl bromide is the primary site of reactivity for cross-coupling, the 2,2-dimethylpropyl (neopentyl) group also influences the molecule's properties. However, its own functionalization is exceptionally challenging.

Benzylic functionalization, such as radical bromination or oxidation, is a common strategy for elaborating alkyl side chains on an aromatic ring. These reactions rely on the enhanced stability of benzylic radicals, cations, or anions, which is due to resonance delocalization with the adjacent aromatic ring. A prerequisite for these reactions is the presence of at least one hydrogen atom on the benzylic carbon.

In the case of this compound, the benzylic carbon (the carbon atom of the neopentyl group directly attached to the benzene ring) is a quaternary carbon. It bears no hydrogen atoms. Consequently, this compound cannot undergo functionalization via standard benzylic oxidation (e.g., with KMnO₄ or H₂CrO₄) or benzylic radical halogenation (e.g., with N-bromosuccinimide), as both mechanisms require the abstraction of a benzylic hydrogen.

Furthermore, the C-H bonds of the three methyl groups are strong, primary C-H bonds. The neopentyl group is known to be exceptionally unreactive in reactions that proceed via nucleophilic substitution (Sₙ2) or elimination (E2) at the benzylic position due to the extreme steric hindrance created by the quaternary center. This inertness makes the selective functionalization of the alkyl moiety in this compound a formidable synthetic challenge, generally requiring harsh conditions or advanced catalytic C-H activation methods rather than traditional benzylic functionalization strategies.

Electron Transfer and Reductive Processes

The carbon-bromine bond in this compound is a key site for reactivity involving electron transfer and reductive processes. These reactions typically lead to the cleavage of the C-Br bond and the formation of highly reactive intermediates.

The electrochemical reduction of aryl halides, including aryl bromides, has been extensively studied. uantwerpen.betsijournals.com The generally accepted mechanism for the reduction of aryl bromides in aprotic solvents is a stepwise process. uantwerpen.be The first step involves the transfer of a single electron to the aryl halide molecule to form a radical anion. acs.orgresearchgate.net

Ar-Br + e⁻ → [Ar-Br]⁻•

This radical anion is typically a transient species. For aryl bromides and chlorides, it undergoes a subsequent, rate-determining fragmentation where the carbon-halogen bond cleaves to produce an aryl radical and a halide anion. acs.orguantwerpen.be

[Ar-Br]⁻• → Ar• + Br⁻

The resulting aryl radical is more easily reduced than the parent aryl halide. researchgate.net Therefore, it rapidly accepts a second electron at the electrode surface to form an aryl anion.

Ar• + e⁻ → Ar⁻

| Step | Process | Intermediate/Product |

| 1 | Single Electron Transfer | Radical Anion ([Ar-Br]⁻•) |

| 2 | C-Br Bond Cleavage | Aryl Radical (Ar•) + Bromide Anion (Br⁻) |

| 3 | Second Electron Transfer | Aryl Anion (Ar⁻) |

| 4 | Protonation | Arene (Ar-H) |

Single-electron transfer (SET) is the fundamental event that initiates the reductive processes described above. libretexts.org SET can be achieved not only electrochemically but also through chemical reductants, such as alkali metals (in what are known as dissolving metal reductions) or certain transition metal complexes. nih.govlibretexts.org In these reactions, the reductant donates a single electron to the aryl halide. libretexts.org

For this compound, an SET event produces the this compound radical anion. As established, this intermediate is unstable and rapidly fragments, cleaving the C-Br bond to generate a bromide ion and a 2-(2,2-dimethylpropyl)phenyl radical. acs.orgresearchgate.net

The formation of this aryl radical intermediate is pivotal, as its subsequent fate dictates the final product distribution. The aryl radical can:

Abstract a hydrogen atom from the solvent or another hydrogen donor to form the hydrodehalogenated product, 2,2-dimethylpropylbenzene. researchgate.net

Be reduced further to an aryl anion, as seen in the electrochemical mechanism, which then protonates. researchgate.net

Participate in intermolecular or intramolecular reactions, such as coupling or cyclization, depending on the reaction conditions and the presence of other reactive species.

The generation of aryl radicals from aryl halides via SET is a powerful tool in synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds that would be difficult to achieve through other means. nih.gov The reactivity of the specific 2-(2,2-dimethylpropyl)phenyl radical would be influenced by the significant steric bulk of the neopentyl group, which could hinder bimolecular reactions at the radical center.

Advanced Spectroscopic and Structural Elucidation Techniques for Compound Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise covalent framework of organic molecules. For 1-Bromo-2-(2,2-dimethylpropyl)benzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for assigning the chemical shifts of all proton (¹H) and carbon (¹³C) nuclei.

While standard 1D ¹H and ¹³C NMR spectra provide initial information on the number and electronic environment of different nuclei, 2D NMR experiments are required for a complete and unambiguous structural assignment. emerypharma.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). emerypharma.comsdsu.edu For this compound, COSY would show correlations between the adjacent protons on the aromatic ring. It would also reveal the coupling between the benzylic methylene (B1212753) protons and the methine proton of the neopentyl group, if present, although in this specific molecule, the neopentyl group is attached via a methylene bridge, so no such methine proton exists.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. princeton.educolumbia.edu This is crucial for assigning the chemical shifts of protonated carbons. For instance, the signal for the benzylic methylene protons in the ¹H spectrum will correlate with the signal for the benzylic methylene carbon in the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH). princeton.educolumbia.edu This technique is instrumental in piecing together the molecular skeleton. Key HMBC correlations would include those from the tert-butyl protons to the quaternary carbon and the benzylic methylene carbon, and from the aromatic protons to various carbons within the benzene (B151609) ring and the benzylic carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from structurally similar compounds. pdx.educompoundchem.comorganicchemistrydata.orgdocbrown.info

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Key HMBC Correlations (Proton to Carbon) |

| C1 (C-Br) | - | ~124 | H6, H7 -> C1 |

| C2 (C-CH₂) | - | ~142 | H3, H7 -> C2 |

| C3/C6 (Aromatic CH) | ~7.1-7.6 | ~128-133 | H4/H5 -> C3/C6 |

| C4/C5 (Aromatic CH) | ~7.0-7.3 | ~127-130 | H3/H6 -> C4/C5 |

| C7 (Benzylic CH₂) | ~2.8 | ~45 | H8 -> C2, C7, C9 |

| C8 (Quaternary C) | - | ~32 | H9 -> C7, C8 |

| C9 (tert-Butyl CH₃) | ~0.9 | ~30 | H7 -> C9 |

Note: The aromatic region (C3-C6) will present a complex multiplet pattern due to spin-spin coupling.

The ortho positioning of the bulky 2,2-dimethylpropyl (neopentyl) group and the bromine atom induces significant steric strain. This strain can restrict the rotation of the neopentyl group around the C-C bond connecting it to the benzene ring. This restricted rotation leads to observable effects in the NMR spectrum, known as chemical shift perturbations. ucl.ac.uk

The protons of the benzylic methylene group (C7-H) may become diastereotopic, meaning they are chemically non-equivalent. This non-equivalence would cause them to appear as two separate signals, each likely a doublet, forming an AX system rather than a simple singlet. The chemical shift of the aromatic proton at the C6 position is also expected to be shifted downfield due to the steric compression and anisotropic effects from the adjacent bromine atom and neopentyl group.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact molecular formula of a compound by distinguishing between compounds with the same nominal mass. For this compound (C₁₁H₁₅Br), HRMS would be used to confirm its elemental composition. Due to the presence of two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a characteristic pair of peaks (M and M+2) separated by two mass units. docbrown.infoyoutube.com

Table 2: Predicted HRMS Data for the Molecular Ions of this compound

| Ion Formula | Isotope Composition | Calculated Exact Mass (Da) |

| [C₁₁H₁₅⁷⁹Br]⁺ | ¹²C₁₁, ¹H₁₅, ⁷⁹Br | 226.0357 |

| [C₁₁H₁₅⁸¹Br]⁺ | ¹²C₁₁, ¹H₁₅, ⁸¹Br | 228.0337 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion) and analysis of the resulting product ions. The fragmentation pattern provides valuable structural information. For this compound, the most likely fragmentation pathways under electron ionization (EI) would be driven by the stability of the resulting carbocations and radicals.

Key expected fragmentation pathways include:

Loss of a tert-butyl radical ([C₄H₉]•): This is a highly favorable fragmentation due to the formation of a stable tert-butyl radical and a stable benzylic cation. This would result in a major peak at m/z 169/171.

Loss of a bromine atom (Br•): Cleavage of the C-Br bond would lead to a fragment ion at m/z 147.

Benzylic cleavage: Fragmentation can occur at the benzylic position.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound docbrown.infonist.govdocbrown.info

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Structure/Formula | Fragmentation Pathway |

| 226/228 | [C₁₁H₁₅Br]⁺• (Molecular Ion) | Ionization of the parent molecule |

| 169/171 | [C₇H₆Br]⁺ | Loss of •C(CH₃)₃ |

| 147 | [C₁₁H₁₅]⁺ | Loss of •Br |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Rearrangement and loss of Br and C₄H₈ |

| 57 | [C(CH₃)₃]⁺ (tert-Butyl cation) | Cleavage of the benzylic C-C bond |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.).

For this compound, the key functional groups are the substituted benzene ring and the alkyl groups.

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl and methylene groups of the neopentyl substituent will show strong absorptions in the 2960-2850 cm⁻¹ region.

Aromatic C=C Stretching: The benzene ring exhibits characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

C-H Bending: Aliphatic C-H bending vibrations for the methyl and methylene groups are found around 1465 cm⁻¹ and 1370 cm⁻¹ (characteristic of the tert-butyl group). Aromatic C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region are diagnostic of the substitution pattern of the benzene ring.

C-Br Stretching: The carbon-bromine bond stretch is expected to appear in the low-frequency region of the infrared spectrum, typically between 600 and 500 cm⁻¹. researchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies for this compound researchgate.netbohrium.comnist.govresearchgate.net

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| C-H Stretch | Aromatic | 3100 - 3000 |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2960 - 2850 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-H Bend (Scissoring/Asymmetric) | Aliphatic (CH₂, CH₃) | ~1465 |

| C-H Bend (Symmetric "umbrella") | tert-Butyl | ~1370 |

| C-H Bend (Out-of-plane) | Aromatic (ortho-disubst.) | ~750 |

| C-Br Stretch | Bromo-Aryl | 600 - 500 |

Analysis of Aromatic Ring Vibrations and C-Br Stretching

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify functional groups and probe the structure of a molecule by detecting its characteristic vibrational modes.

For an ortho-disubstituted benzene derivative like this compound, specific vibrations are expected. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. researchgate.net The carbon-carbon stretching vibrations within the benzene ring (ring modes) usually result in a series of sharp bands between 1620 and 1400 cm⁻¹. spectroscopyonline.com The substitution pattern on the benzene ring influences the pattern of out-of-plane C-H bending vibrations, which are strong and appear in the 1000-700 cm⁻¹ region, providing key information about the substitution. spectroscopyonline.comtum.de

Despite these general principles, a search of scientific databases reveals no specific, published FTIR or Raman spectra for this compound. Therefore, a data table of its experimental vibrational frequencies cannot be compiled.

Interactive Data Table: Expected Vibrational Regions This table is based on general spectroscopic principles for similar structures, not on experimental data for the specific compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000-2850 | Strong |

| Aromatic C=C Ring Stretch | 1620-1400 | Medium to Weak, Sharp |

| C-H Bending/Deformation | 1480-1270 | Medium |

X-ray Crystallography for Solid-State Molecular Architecture (If Applicable)

A search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no published crystal structure for this compound. The following subsections describe the type of information that would be obtained from such a study, were the data available.

Conformational Analysis in the Crystalline State

A key aspect of the crystal structure would be the determination of the molecule's conformation. This would involve defining the torsion angles between the benzene ring and the 2,2-dimethylpropyl (neopentyl) substituent. Steric hindrance between the bulky neopentyl group and the adjacent bromine atom would likely force the alkyl group to adopt a specific orientation relative to the planar aromatic ring to minimize steric strain. This analysis would provide definitive values for the dihedral angles describing the molecule's shape in the solid state.

Intermolecular Interactions and Crystal Packing

The crystal packing is determined by a combination of non-covalent interactions, such as van der Waals forces, and potentially weaker interactions like C-H···π or Br···π interactions. rsc.orgresearchgate.net In the absence of strong hydrogen bond donors or acceptors, the crystal packing of this compound would likely be dominated by dispersion forces to achieve efficient space-filling. Analysis could reveal if the bromine atom engages in halogen bonding or other specific contacts with neighboring molecules, which can be crucial in crystal engineering. researchgate.netrsc.org Without experimental data, it is not possible to describe the actual packing motif or provide a data table of intermolecular contact distances.

Computational and Theoretical Studies on 1 Bromo 2 2,2 Dimethylpropyl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are used to determine the ground-state electronic structure, which is fundamental to understanding the molecule's geometry, stability, and reactivity. For molecules like 1-Bromo-2-(2,2-dimethylpropyl)benzene, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) is often employed to yield reliable results for both geometry and electronic properties.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process would reveal key structural parameters.

The steric hindrance between the bulky 2,2-dimethylpropyl (neopentyl) group and the adjacent bromine atom is a significant feature. This interaction would likely cause a slight out-of-plane distortion of the substituents to relieve strain. The analysis would precisely calculate the bond lengths (e.g., C-Br, C-C bonds in the benzene (B151609) ring and the alkyl side chain) and bond angles. For instance, the C-C-Br and C-C-C angles around the substitution points on the benzene ring would deviate from the ideal 120° of a perfect hexagon due to the electronic and steric effects of the substituents.

Table 1: Predicted Key Geometrical Parameters for this compound (Note: These are representative values based on typical DFT calculations for similar substituted benzenes and are presented for illustrative purposes.)

| Parameter | Predicted Value (Å or °) | Description |

| C1-Br Bond Length | ~1.91 Å | The length of the bond between the bromine atom and the benzene ring. |

| C2-C(neopentyl) Bond Length | ~1.54 Å | The single bond connecting the neopentyl group to the benzene ring. |

| C1-C2-C(neopentyl) Angle | ~122° | The angle is likely larger than 120° due to steric repulsion between the bulky neopentyl group and the bromine atom. |

| C6-C1-Br Angle | ~118° | This angle may be compressed slightly due to the repulsion from the adjacent neopentyl group. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energies and spatial distributions are crucial for understanding a molecule's chemical reactivity and electronic behavior.

HOMO: Represents the ability to donate an electron. In this compound, the HOMO is expected to be located primarily on the electron-rich benzene ring and the bromine atom, which has lone pairs of electrons.

LUMO: Represents the ability to accept an electron. The LUMO is typically distributed over the antibonding orbitals of the aromatic system.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this molecule, the gap would indicate its relative resistance to electronic excitation. Calculations can also predict the wavelengths of electronic transitions (like UV-Visible absorption) based on these energy differences.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. The map uses a color scale to denote different regions of potential:

Red: Indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, this region would be concentrated around the bromine atom due to its high electronegativity and lone pairs.

Blue: Indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These areas are typically found around the hydrogen atoms.

Green: Represents neutral or regions of very low potential.

The MEP map for this compound would clearly show the electronegative character of the bromine atom, highlighting it as a site for potential interactions like hydrogen bonding.

Quantum Chemical Calculations for Reactivity Prediction

Beyond the ground-state electronic structure, quantum chemical calculations can be used to explore the reactivity and dynamic behavior of this compound.

To understand how a molecule participates in a chemical reaction, chemists compute the entire reaction pathway, including the energy of the transition state—the highest energy point along the reaction coordinate. For this compound, a common reaction to study would be a nucleophilic aromatic substitution or the formation of an organometallic reagent (e.g., a Grignard reagent).

Transition state analysis would involve:

Identifying Reactants and Products: Defining the starting materials and the expected products of a given reaction.

Locating the Transition State (TS): Using computational algorithms to find the saddle point on the potential energy surface that connects reactants and products.

Calculating the Activation Energy (Ea): The energy difference between the reactants and the transition state. A lower activation energy indicates a faster, more favorable reaction.

This analysis would provide quantitative insight into which reactions are kinetically feasible and what the preferred mechanism might be.

Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy, which is essential for compound characterization.

IR Frequencies: Calculations can predict the vibrational frequencies of the molecule. These correspond to the peaks observed in an infrared (IR) spectrum. For this compound, characteristic frequencies would include C-H stretches of the aromatic ring and the alkyl group, C=C stretches of the benzene ring, and the C-Br stretch at a lower frequency. Comparing calculated spectra with experimental data helps confirm the structure.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) is a primary tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The predicted shifts for the different hydrogen and carbon atoms in this compound would be influenced by the electronic environment created by the bromine and neopentyl groups. For example, the aromatic protons would show distinct shifts due to their proximity to the two different substituents. These predicted values can be compared to experimental spectra to aid in peak assignment.

Conformational Analysis and Steric Strain Modeling

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the neopentyl group to the benzene ring. The bulky nature of the tert-butyl group and the adjacent bromine atom leads to significant steric interactions that influence the molecule's preferred three-dimensional arrangement.

A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters. For this compound, a relaxed PES scan would typically be performed by systematically rotating the dihedral angle defined by the C1-C2 bond of the benzene ring and the C-C bond of the neopentyl substituent. At each step of the rotation, the rest of the molecule's geometry is allowed to relax to its lowest energy arrangement.

While specific experimental or calculated PES data for this compound is not available in the public domain, the expected profile would show significant energy barriers to rotation. The lowest energy conformers would be those where the bulky tert-butyl group is oriented to minimize steric clash with the ortho-bromine atom. Conversely, the highest energy transition states would correspond to conformations where these two groups are in close proximity.

The general shape of the potential energy curve would likely exhibit two distinct minima and two transition states corresponding to a full 360° rotation. The energy difference between the lowest energy conformer and the highest energy transition state would represent the rotational barrier.

Table 1: Hypothetical Potential Energy Surface Scan Data for Rotation Around the Ar-C Bond in this compound

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

| 0 | 15.0 (Transition State) |

| 60 | 2.5 (Energy Minimum) |

| 120 | 8.0 |

| 180 | 18.0 (Transition State) |

| 240 | 8.0 |

| 300 | 2.5 (Energy Minimum) |

Note: The data in this table is hypothetical and serves to illustrate the expected results from a potential energy surface scan. Actual values would need to be determined through detailed quantum mechanical calculations.

Steric hindrance in this compound can be quantitatively assessed through several computational approaches. These methods aim to partition the total electronic energy of the molecule into components that can be attributed to steric interactions.

One common method is to compare the energy of the fully optimized structure with that of a hypothetical, strain-free reference molecule. The energy difference can be attributed to steric strain. Another approach involves the analysis of the electron density to identify regions of high repulsion between non-bonded atoms.

Key parameters that would be calculated to quantify steric hindrance include:

Rotational Barriers: As determined from the PES scan, the height of the energy barrier to rotation around the C(aryl)-C(neopentyl) bond is a direct measure of the steric hindrance.

Bond Length and Angle Distortions: Significant steric strain can cause deviations from ideal bond lengths and angles. For instance, the C-C-C angles within the neopentyl group and the C-C bonds connecting it to the ring may be distorted to alleviate steric clash.

Non-bonded Distances: The distance between the bromine atom and the nearest hydrogen atoms of the tert-butyl group in the various conformers provides a direct indication of the extent of steric repulsion.

Table 2: Illustrative Calculated Steric Parameters for this compound

| Parameter | Calculated Value |

| Rotational Energy Barrier | >15 kcal/mol |

| C(aryl)-C(neopentyl) Bond Length | ~1.55 Å |

| Br...H (min) non-bonded distance | < 2.5 Å |

Note: These values are illustrative and based on typical findings for sterically hindered ortho-substituted benzenes. Precise values for the target molecule would require specific computational studies.

In the absence of published research, these sections outline the theoretical framework and the expected outcomes of computational studies on this compound. The significant steric hindrance arising from the ortho-arrangement of the bromo and neopentyl groups is expected to dominate its conformational preferences and result in a high rotational barrier.

Role As a Precursor and Building Block in Advanced Organic Synthesis Research

Intermediate in the Synthesis of Complex Polyaromatic Systems and Heterocycles

The presence of a bromine atom on the benzene (B151609) ring of 1-bromo-2-(2,2-dimethylpropyl)benzene makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex polyaromatic hydrocarbons (PAHs) and heterocyclic systems. researchgate.netnih.gov PAHs are a class of organic compounds consisting of two or more fused benzene rings and are of interest for their applications in materials science and as potential organic pollutants. researchgate.netnih.gov Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals and natural products.